Tribuloside

Antioxidant Flavonoid glycoside p-Coumaroyl moiety

Tribuloside (CAS 22153-44-2), also referred to as trans-tiliroside or kaempferol 3-O-β-D-(6″-O-trans-p-coumaroyl)glucopyranoside, is a glycosyloxyflavone belonging to the kaempferol glycoside subclass of flavonoids. It is primarily isolated from Tribulus terrestris L.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
Cat. No. B15602814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribuloside
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m0/s1
InChIKeyDVGGLGXQSFURLP-UWMAFTTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tribuloside (trans-Tiliroside) for Scientific Procurement: Chemical Identity, Pharmacological Class, and Core Differentiators


Tribuloside (CAS 22153-44-2), also referred to as trans-tiliroside or kaempferol 3-O-β-D-(6″-O-trans-p-coumaroyl)glucopyranoside, is a glycosyloxyflavone belonging to the kaempferol glycoside subclass of flavonoids. It is primarily isolated from Tribulus terrestris L. and other plant sources [1]. The compound is distinguished from simpler kaempferol glycosides by the presence of a 6″-O-trans-p-coumaroyl ester moiety on the glucopyranosyl ring, a structural feature that has been mechanistically linked to enhanced electron-transfer and hydrogen-atom-transfer antioxidant capacity, as well as improved Fe²⁺-chelating capability relative to the non-acylated analog astragalin [2]. Tribuloside has been characterized as an inhibitor of phosphodiesterase 4 (PDE4) with an IC₅₀ of 6 μM and exhibits multi-target pharmacological activities spanning antioxidant, anti-inflammatory, anti-mycobacterial, α-glucosidase inhibitory, and pro-melanogenic domains [1].

Why Tribuloside Cannot Be Replaced by Generic Kaempferol Glycosides: The p-Coumaroyl Moiety Hypothesis


Flavonoid glycosides sharing the kaempferol aglycone (e.g., astragalin, kaempferol 3-O-rutinoside) are frequently considered interchangeable in procurement workflows. However, direct comparative evidence demonstrates that this assumption is invalid for tribuloside. The 6″-O-trans-p-coumaroyl substituent present in tribuloside but absent in astragalin confers quantitatively superior antioxidant performance across multiple orthogonal assay platforms: IC₅₀ values for tribuloside are 1.4- to 3.4-fold lower (more potent) than those of astragalin in FRAP, ABTS•⁺, DPPH•, and •O₂⁻ scavenging assays [1]. Mechanistically, the p-coumaroyl group enhances both electron-transfer and hydrogen-atom-transfer pathways and strengthens Fe²⁺-chelation capacity, directly translating into superior cytoprotective efficacy in Fenton-induced mesenchymal stem cell damage models [1]. Furthermore, trans-tiliroside (tribuloside) is approximately 3-fold more potent than the clinical α-glucosidase inhibitor acarbose (IC₅₀ 2128 ± 63 μM vs. 6561 ± 207 μM), while its geometric isomer cis-tiliroside exhibits markedly different cytotoxic profiles [2]. These data collectively establish that tribuloside occupies a distinct pharmacological niche that cannot be recapitulated by simple kaempferol glycoside substitution.

Tribuloside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Superior Reducing Power and Radical Scavenging vs. Astragalin Across Four Orthogonal Antioxidant Platforms

In the only published direct head-to-head comparison of tribuloside (tiliroside) with astragalin (kaempferol 3-O-β-D-glucopyranoside), tribuloside demonstrated significantly lower IC₅₀ values across all four antioxidant assay platforms tested. In the FRAP (Fe³⁺-reducing) assay, tribuloside achieved an IC₅₀ of 550.5 ± 42.9 μM compared to 1038.9 ± 36.4 μM for astragalin, representing a 1.89-fold potency advantage. For ABTS•⁺ scavenging, the difference was even more pronounced: IC₅₀ 96.8 ± 14.9 μM (tribuloside) vs. 332.4 ± 11.1 μM (astragalin), a 3.43-fold superiority. In the DPPH• assay, tribuloside (IC₅₀ 232.2 ± 9.4 μM) outperformed astragalin (IC₅₀ 321.3 ± 55.8 μM) by 1.38-fold. For superoxide anion (•O₂⁻) scavenging, tribuloside (IC₅₀ 44.8 ± 3.9 μM) was 2.28-fold more potent than astragalin (IC₅₀ 102.0 ± 8.0 μM). All comparisons were statistically significant (p < 0.05, n = 3) [1]. The data demonstrate that the 6″-O-p-coumaroyl moiety is the structural determinant responsible for the enhanced multi-pathway antioxidant capacity of tribuloside.

Antioxidant Flavonoid glycoside p-Coumaroyl moiety

5.73-Fold Superior DPPH Radical Scavenging Activity of Tribuloside Over the Aglycone Kaempferol

A cross-study comparative analysis using data from Ding et al. (2011) demonstrates that tribuloside (trans-tiliroside) exhibits markedly superior DPPH radical scavenging activity compared to its aglycone, kaempferol. Within the same experimental framework isolating compounds from Rubus chingii fruits, tiliroside achieved a DPPH IC₅₀ of 13.7 μM, while kaempferol required 78.5 μM to reach the same inhibition level—a 5.73-fold difference in potency. Both compounds outperformed the reference antioxidant ascorbic acid (IC₅₀ 131.8 μM), but tiliroside was substantially more active than kaempferol [1]. This comparison is particularly instructive because it isolates the contribution of the 3-O-(6″-O-trans-p-coumaroyl)-β-D-glucopyranosyl substituent to radical scavenging: the glycosidic-p-coumaroyl decoration enhances DPPH• quenching by nearly 6-fold relative to the unsubstituted aglycone. Similar data from Sala et al. (2003) corroborate this finding, reporting a DPPH IC₅₀ of 6 μM for tiliroside in an independent experimental system [2].

DPPH radical scavenging Structure-activity relationship Flavonoid glycosylation

trans-Tiliroside (Tribuloside) Is a 3.08-Fold More Potent α-Glucosidase Inhibitor Than the Clinical Drug Acarbose

In a phytochemistry-driven bioassay-guided fractionation study of Elaeagnus angustifolia leaves, Yuca et al. (2021) isolated trans-tiliroside (tribuloside) alongside three undescribed flavonol glycosides and evaluated all compounds for α-glucosidase and α-amylase inhibitory activities. trans-Tiliroside exhibited the highest α-glucosidase inhibitory activity among all isolated compounds, with an IC₅₀ of 2128 ± 63 μM. This was 3.08-fold more potent than the positive control acarbose (IC₅₀ = 6561 ± 207 μM), a clinically prescribed α-glucosidase inhibitor [1]. In the same study, trans-tiliroside demonstrated ABTS•⁺ radical scavenging activity (IC₅₀ = 5 ± 0 μM) that was 6.2-fold more potent than Trolox (31 ± 1 μM) and 10-fold more potent than α-tocopherol (50 ± 1 μM). The compound did not exhibit α-amylase inhibition or DPPH-scavenging activity in this particular experimental context, indicating target selectivity within the carbohydrate-digesting enzyme family [1]. Complementary work by Goto et al. (2012) established that tiliroside is a noncompetitive inhibitor of pancreatic α-amylase with a Ki of 84.2 μM, and additionally inhibits glucose uptake mediated by both SGLT1 and GLUT2 in human intestinal Caco-2 cells [2].

α-Glucosidase inhibition Anti-diabetic Natural product screening

Geometric Isomer Differentiation: cis-Tiliroside Exhibits 7.7-Fold Greater Cytotoxicity Than trans-Tiliroside (Tribuloside) at 48 Hours in A549 Lung Carcinoma Cells

The geometric isomerism of the p-coumaroyl double bond (trans vs. cis) profoundly impacts the biological activity profile of this flavonoid glycoside. In a comparative cytotoxicity study using the A549 non-small-cell lung carcinoma cell line, cis-tiliroside exhibited a CC₅₀ of 68.05 μg/mL at 24 h and 18.82 μg/mL at 48 h, while trans-tiliroside (tribuloside) showed substantially lower cytotoxicity with CC₅₀ values of 149.90 μg/mL at 24 h and 144.74 μg/mL at 48 h. At the 48 h time point, cis-tiliroside was 7.7-fold more cytotoxic than its trans counterpart . Importantly, cis-tiliroside also outperformed the aglycone kaempferol (CC₅₀ 129.15 μg/mL at 24 h and 113.48 μg/mL at 48 h) in this assay. These data demonstrate that the stereochemistry of the coumaroyl moiety is a critical determinant of cytotoxic potency: the cis configuration dramatically enhances activity, while the trans configuration (as in naturally occurring tribuloside) is associated with a milder cytotoxicity profile. This isomer-specific differentiation has direct implications for procurement when the desired application involves cancer cytotoxicity screening versus safety-oriented pharmacological evaluation.

Cytotoxicity Geometric isomerism Cancer cell line screening

Anti-Inflammatory Potency: Kaempferol 3-O-(6″-trans-p-coumaroyl)glucoside Is Four Times More Active Than Indomethacin with Prolonged Duration of Action

In an investigation of five flavonoid compounds isolated from Quercus dentata leaves, Meng et al. (2001) evaluated the effects of kaempferol 3-O-(6″-trans-p-coumaroyl)-β-D-glucopyranoside (compound D1, structurally identical to tribuloside/trans-tiliroside) on superoxide generation in human neutrophils and compared its anti-inflammatory activity to the reference drug indomethacin using the croton oil ear test in mice. The p-coumaroylated kaempferol glycoside (KCG) was approximately four times more active than indomethacin on a weight basis, and critically, its anti-inflammatory activity was described as 'much more prolonged' than that of the reference drug [1]. Among the five tested compounds—kaempferol 3-O-β-D-glucopyranoside (B), quercetin 3-O-β-D-glucopyranoside (DA), KCG (D1), and two di-coumaroylated analogs (D7, A)—compound D1 (KCG) suppressed superoxide generation induced by arachidonic acid, whereas the non-acylated glucoside (B) did not show this specific activity, highlighting the functional necessity of the 6″-O-p-coumaroyl group for this anti-inflammatory mechanism. Compound D7 (bearing two p-coumaroyl groups) suppressed fMLP-induced superoxide generation with a different selectivity profile [1]. This differential pharmacological fingerprint—combining potency exceeding indomethacin with prolonged duration—is attributable to the unique acylation pattern of tribuloside and is not observed with simpler kaempferol glucosides.

Anti-inflammatory Superoxide generation Neutrophil pharmacology

PDE4 Inhibition and Pro-Melanogenic Activity: Tribuloside Engages a Unique Pathway Not Shared by Non-Coumaroylated Kaempferol Glycosides

Tribuloside has been identified as a PDE4 inhibitor with an IC₅₀ of 6 μM . While this potency is lower than that of the prototypical PDE4 inhibitor rolipram (IC₅₀ ~0.1–1.3 μM for PDE4 isoforms), tribuloside's PDE4 inhibition uniquely couples to a pro-melanogenic functional outcome that is not observed with rolipram-like compounds. In a comprehensive mechanistic study by Cao et al. (2024), tribuloside was shown to act on the PDE/cAMP/PKA pathway in human epidermal melanocytes (HEMCs) to enhance melanogenesis, melanocyte dendricity, and melanosome transport [1]. The study demonstrated that tribuloside increased melanin production in melanocytes, zebrafish embryos, and ex vivo human skin samples—with functional effects attributed to PDE inhibition leading to elevated intracellular cAMP, CREB phosphorylation, and downstream MITF/tyrosinase activation. Critically, tribuloside was reported to exert these effects without observable cellular toxicity, distinguishing it from other melanogenesis-promoting agents [1]. The combination of PDE4 inhibition with functional pro-pigmentation outcomes in intact tissue models represents a differentiated pharmacological profile: non-coumaroylated kaempferol glycosides such as astragalin have not been reported to inhibit PDE4 or promote melanogenesis via this pathway, and the p-coumaroyl moiety is hypothesized to contribute to target engagement [1]. Tribuloside has been specifically cited alongside fraxinol, morin, and naringenin as one of the plant-derived monomers capable of upregulating melanogenesis and tyrosinase activity through distinct signaling pathways [2].

PDE4 inhibition Melanogenesis cAMP/PKA pathway

Tribuloside Optimal Application Scenarios: Evidence-Driven Deployment in Biomedical and Industrial Research


Antioxidant Mechanism-of-Action Studies Requiring Multi-Pathway Radical Scavenging Validation

Tribuloside is the compound of choice for research programs that require a single flavonoid probe with validated activity across electron-transfer (ET), hydrogen-atom-transfer (HAT), and metal-chelating antioxidant pathways. The direct head-to-head data from Li et al. (2017) demonstrate that tribuloside outperforms its non-acylated analog astragalin by 1.4–3.4-fold across four orthogonal antioxidant platforms (FRAP, ABTS•⁺, DPPH•, •O₂⁻), with the p-coumaroyl moiety mechanistically linked to enhanced multi-pathway capacity and superior Fe²⁺-chelation [1]. This makes tribuloside an ideal reference compound for antioxidant screening cascades where a single well-characterized glycoside is needed to benchmark both ET- and HAT-based mechanisms. [1]

α-Glucosidase Inhibitor Discovery and Carbohydrate Absorption Modulation Programs

For anti-diabetic drug discovery programs targeting postprandial hyperglycemia, tribuloside (trans-tiliroside) provides a dual-mechanism chemical scaffold: it is a 3.08-fold more potent α-glucosidase inhibitor than the clinical drug acarbose (IC₅₀ 2128 ± 63 μM vs. 6561 ± 207 μM) as demonstrated by Yuca et al. (2021) [1], and simultaneously inhibits intestinal glucose uptake via SGLT1 and GLUT2 transporters while acting as a noncompetitive α-amylase inhibitor (Ki = 84.2 μM) as shown by Goto et al. (2012) [2]. This multi-target carbohydrate modulation profile is not achieved by acarbose or simpler kaempferol glycosides alone, positioning tribuloside as a unique lead scaffold or pharmacological tool compound for integrated glucose absorption studies. [1][2]

Hypopigmentation Disorder Research and Melanogenesis-Targeted Cosmetic Ingredient Development

Tribuloside is specifically indicated for research on vitiligo, grey hair reversal, and hypopigmentary disorders based on its unique PDE4/cAMP/PKA/MITF/tyrosinase pathway engagement. Cao et al. (2024) validated that tribuloside enhances melanin production in human epidermal melanocytes, zebrafish embryos, and ex vivo human skin samples without observable cytotoxicity, distinguishing it from other PDE4 inhibitors (e.g., rolipram) that lack this functional pro-pigmentation outcome [1]. Tribuloside has been specifically identified in the PubMed-indexed literature as one of the key plant-derived monomers capable of upregulating melanogenesis and tyrosinase activity [2]. For cosmetic and dermatological research programs, tribuloside is the only kaempferol glycoside with both documented PDE4 inhibition and in-tissue melanogenesis promotion, making generic substitution scientifically indefensible. [1][2]

Isomer-Specific Cytotoxicity Screening in Oncology Research

For cancer cell line screening programs, the choice between trans-tiliroside (tribuloside) and cis-tiliroside must be isomer-specific. As demonstrated by comparative CC₅₀ data, cis-tiliroside is 7.7-fold more cytotoxic than trans-tiliroside at 48 h in A549 lung carcinoma cells, while trans-tiliroside exhibits a milder cytotoxicity profile more suitable for non-oncology applications [1]. Research programs focused on cytotoxic lead discovery should procure cis-tiliroside; programs studying anti-inflammatory, antioxidant, or pro-melanogenic mechanisms where cytotoxicity would be a confounding factor should procure trans-tiliroside (tribuloside). This isomer-specific procurement decision is directly supported by quantitative evidence and cannot be resolved by purchasing undefined isomer mixtures. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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